

# A Technical Guide to D-Glucose-13C6,d7 for Advanced Metabolic Research

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## Compound of Interest

Compound Name: *D-Glucose-13C6,d7*

Cat. No.: *B1147145*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **D-Glucose-13C6,d7**, a powerful stable isotope-labeled tracer for elucidating complex metabolic pathways. By incorporating both heavy carbon ( $^{13}\text{C}$ ) and deuterium (D) isotopes, this molecule offers a unique and multi-faceted approach to metabolic flux analysis (MFA), enabling researchers to simultaneously track the fate of the glucose carbon backbone and hydrogen atoms involved in redox reactions.

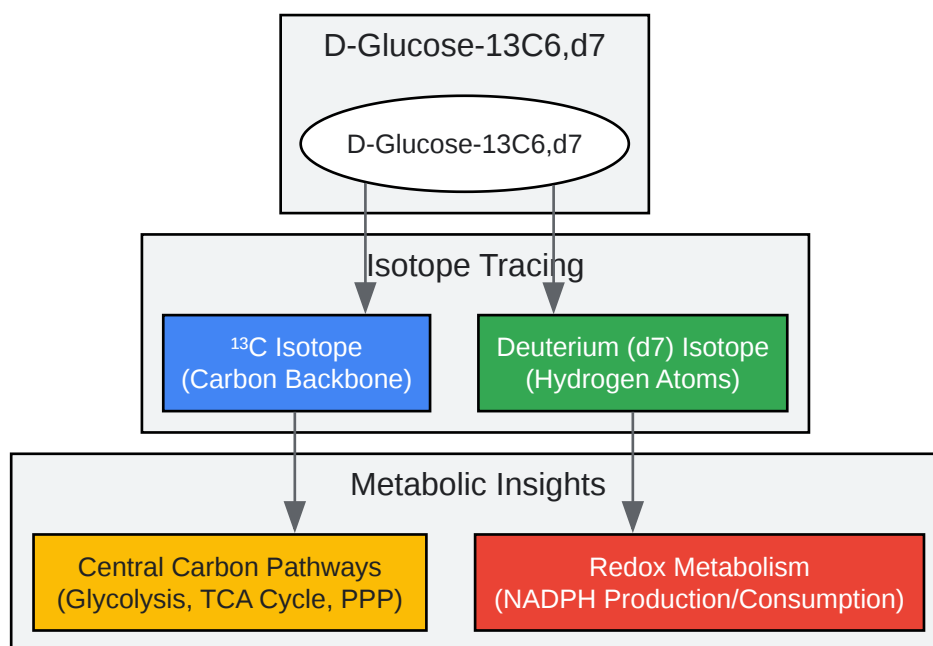
## Core Principles: The Power of Dual Isotope Labeling

Stable isotope tracers are indispensable tools in metabolic research. By replacing naturally abundant atoms with their heavier, non-radioactive counterparts, scientists can trace the journey of nutrients through intricate biochemical networks. **D-Glucose-13C6,d7** is a doubly labeled substrate where all six carbon atoms are replaced with  $^{13}\text{C}$  and seven hydrogen atoms are substituted with deuterium.<sup>[1]</sup> This dual-labeling strategy provides distinct and complementary insights:

- $^{13}\text{C}$  Tracing:** Tracks the carbon skeleton of glucose as it is catabolized through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.<sup>[2]</sup> <sup>[3]</sup> This is the gold standard for quantifying the flow, or flux, of carbon through central metabolism.<sup>[2]</sup>
- Deuterium (d7) Tracing:** Follows the exchange of hydrogen atoms, offering a unique window into redox metabolism.<sup>[2]</sup> This is particularly valuable for assessing the production and

consumption of critical reducing equivalents like NADPH, which are vital for biosynthesis and maintaining cellular redox balance.

The combination of both labels in a single molecule allows for a more comprehensive and integrated analysis of cellular metabolism from a single experiment compared to using singly labeled tracers.



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**Caption:** Differential tracing of metabolism using a dual-labeled glucose isotope.

## Physical and Chemical Properties

**D-Glucose-13C6,d7** is a stable, non-radioactive labeled form of D-glucose. Its properties are summarized below, making it suitable for a wide range of experimental conditions, particularly in cell culture and in vivo studies.

Property	Value	Reference
Synonyms	D-Glucopyranose; Dextrose; D-GLC; Labeled glucose	
Molecular Formula	$^{13}\text{C}_6\text{H}_5\text{D}_7\text{O}_6$	
Molecular Weight	193.15 g/mol	
CAS Number (Labeled)	201417-01-8	
Isotopic Purity	$\geq 99$ atom % $^{13}\text{C}$ ; $\geq 97$ atom % D	
Chemical Purity	$\geq 98\%$	
Physical Form	White to off-white powder	
Solubility	Highly soluble in water (e.g., 250 mg/mL with ultrasonic assistance)	
Storage	Room temperature, protected from light and moisture. Stock solutions at $-20^\circ\text{C}$ (1 month) or $-80^\circ\text{C}$ (6 months).	

## Key Applications in Research and Development

The unique properties of **D-Glucose- $^{13}\text{C}_6,\text{d}_7$**  make it a versatile tool for investigating cellular metabolism in various contexts, from basic science to therapeutic development.

- **Metabolic Flux Analysis (MFA):** As a central technique, MFA quantifies the rates of metabolic reactions. Using **D-Glucose- $^{13}\text{C}_6,\text{d}_7$**  provides comprehensive data for computational models to resolve the fluxes through interconnected pathways with high precision.
- **Cancer Metabolism:** Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Tracing with **D-Glucose- $^{13}\text{C}_6,\text{d}_7$**  helps to dissect how glucose is rerouted to support rapid cell growth and proliferation, providing insights into metabolic

reprogramming in tumors. This can aid in identifying therapeutic targets that interfere with these amplified pathways.

- **Drug Development:** Understanding how a drug candidate affects cellular metabolism is crucial. This tracer can be used to assess the on-target and off-target metabolic effects of pharmaceuticals. The use of stable isotopes is a key part of the drug development process for quantitative analysis.
- **Biomolecular NMR and Mass Spectrometry:** It serves as a critical reagent for applications in biomolecular NMR and as an internal standard for isotope dilution mass spectrometry (ID-MS) to accurately measure glucose concentrations in biological samples.

## Experimental Design and Protocols

Precise and reproducible methodologies are critical for successful metabolic tracer studies. Below are representative protocols for in vitro (cell culture) and in vivo experiments.

This protocol describes a general workflow for tracing **D-Glucose-13C6,d7** metabolism in adherent mammalian cells.

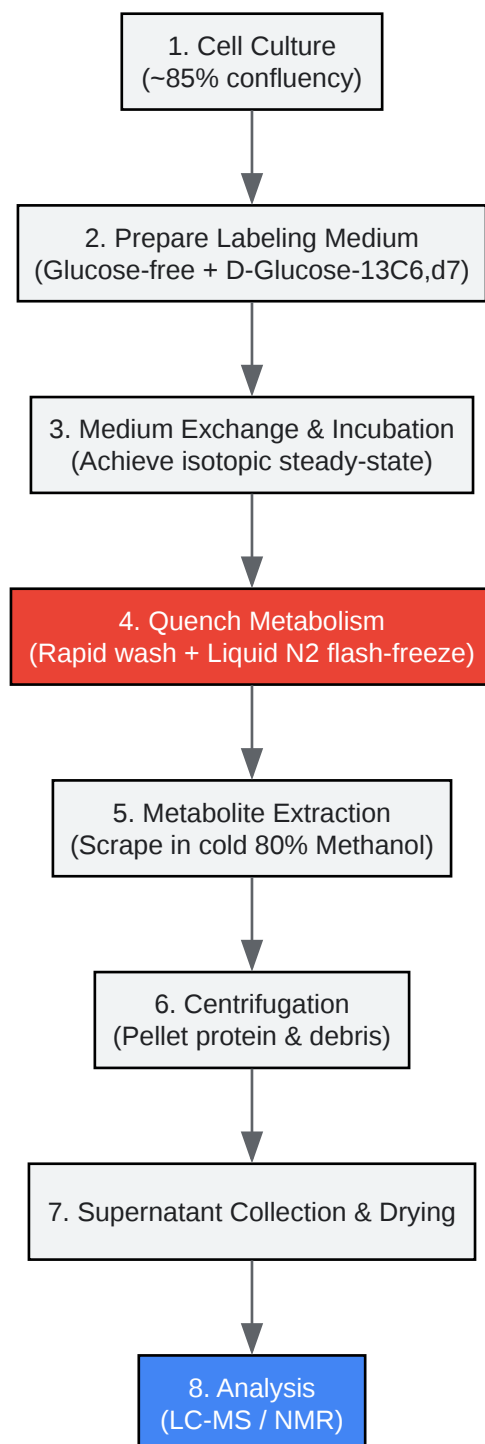
Materials:

- **D-Glucose-13C6,d7**
- Glucose-free cell culture medium (e.g., DMEM)
- Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose
- Cultured adherent cells (e.g., A549, T47D)
- Phosphate-buffered saline (PBS), ice-cold
- Liquid nitrogen
- Extraction solvent: HPLC-grade 80% methanol, pre-chilled to -80°C

Protocol:

- Cell Seeding and Growth: Culture cells to achieve ~85% confluency at the time of the experiment.
- Preparation of Labeling Medium: Prepare glucose-free medium supplemented with the desired concentration of **D-Glucose-13C6,d7** (typically 5.5 to 10 mM) and 10% dFBS.
- Isotopic Labeling:
  - Aspirate the standard growth medium from the cells.
  - Wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.
  - Add the prepared labeling medium to the cells and incubate for a time course sufficient to reach isotopic steady-state (typically several hours, determined empirically).
- Metabolic Quenching:
  - To halt all enzymatic activity instantly, aspirate the labeling medium.
  - Wash cells rapidly (<10 seconds) with ice-cold PBS.
  - Immediately place the culture dish on dry ice and add liquid nitrogen directly to the cells to flash-freeze them.
- Metabolite Extraction:
  - Add -80°C 80% methanol to the frozen cell monolayer.
  - Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
  - Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet protein and cell debris.
- Sample Preparation for Analysis:
  - Transfer the supernatant, which contains the polar metabolites, to a new tube.
  - Dry the metabolite extract completely using a vacuum centrifuge.

- The dried pellet can be stored at  $-80^{\circ}\text{C}$  or reconstituted in a suitable solvent for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.



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**Caption:** General workflow for an in vitro metabolic labeling experiment.

This protocol provides a general framework for in vivo studies, often used in preclinical models to understand systemic metabolism.

Materials:

- **D-Glucose-13C6,d7**, sterile preparation
- Saline solution, sterile
- Animal model (e.g., mouse)
- Tools for tissue collection and flash-freezing (e.g., liquid nitrogen)

Protocol:

- **Tracer Administration:** The labeled glucose is typically delivered via intraperitoneal (IP) injection or through the jugular vein. The dosage and infusion rate must be optimized for the specific study. For example, a priming bolus dose might be followed by a constant infusion to maintain steady enrichment.
- **Sample Collection:** At predetermined time points, collect blood samples. At the end of the experiment, euthanize the animal and rapidly excise tissues of interest.
- **Metabolic Quenching:** Immediately flash-freeze tissues in liquid nitrogen to halt metabolic activity.
- **Homogenization and Extraction:** Tissues must be homogenized under cryogenic conditions (e.g., using a mortar and pestle on dry ice or a bead mill) before proceeding with a solvent extraction, similar to the method described for cell cultures (e.g., using 80% methanol or a biphasic chloroform/methanol/water extraction).
- **Sample Processing and Analysis:** The resulting extracts are then processed and analyzed by MS or NMR to determine the isotopic enrichment in various metabolites.

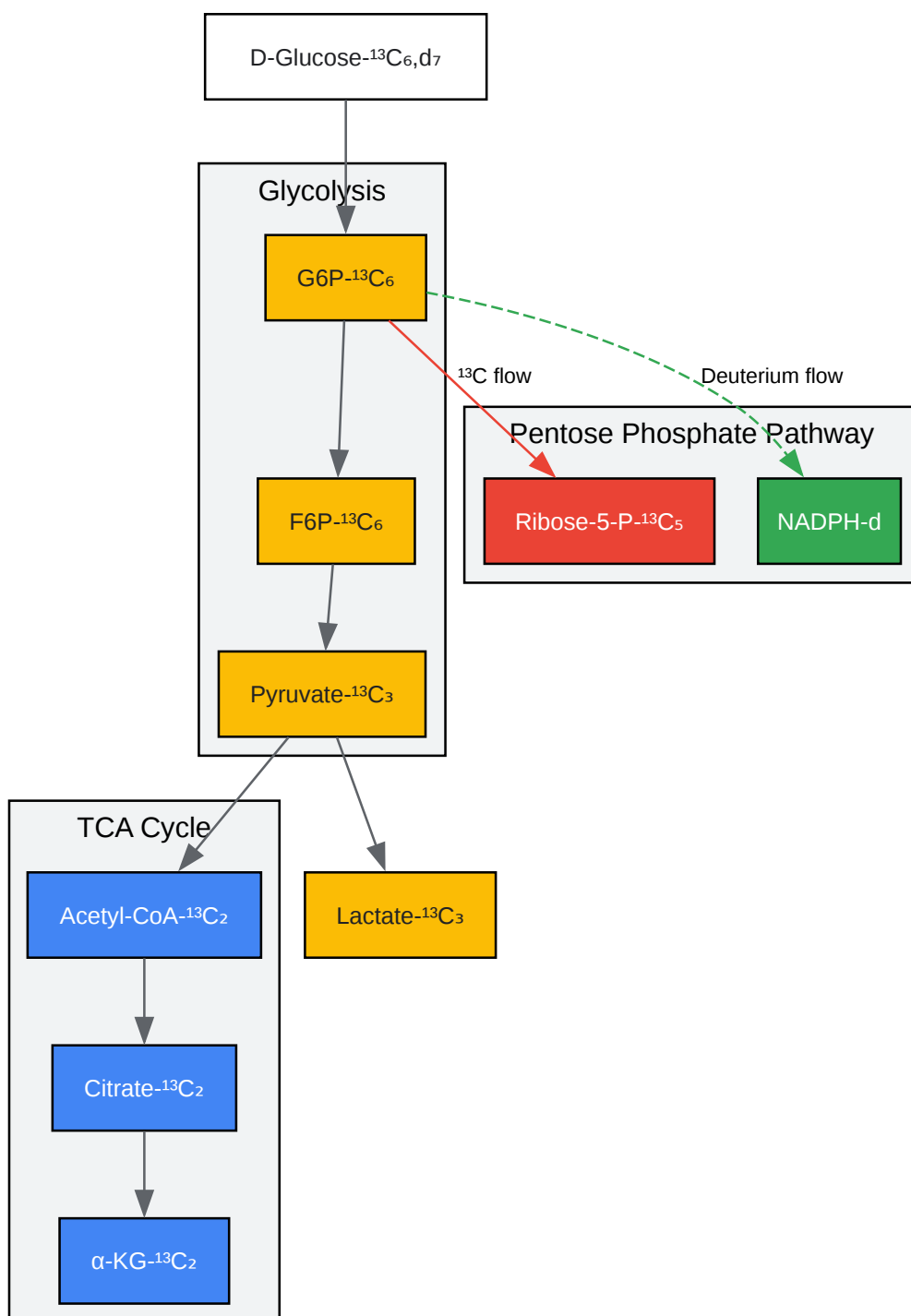
## Data Analysis and Interpretation

Following sample analysis by MS or NMR, the raw data must be processed to determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID is the relative

abundance of each isotopic form of a molecule (e.g., lactate M+0, M+1, M+2, M+3). This information is then used to:

- **Trace Pathway Engagement:** The presence of  $^{13}\text{C}$  labels in downstream metabolites confirms the activity of the connecting pathway. For example, finding  $^{13}\text{C}_3$ -pyruvate and  $^{13}\text{C}_3$ -lactate after labeling with  $^{13}\text{C}_6$ -glucose indicates active glycolysis.
- **Quantify Metabolic Fluxes:** The specific MID patterns are fed into computational models (e.g., using software like Metran) to calculate the rates of reactions throughout the metabolic network.
- **Elucidate Redox Status:** The transfer of deuterium from glucose to other molecules, such as amino acids or fatty acids, can indicate the flux through NADPH-producing pathways like the PPP.





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**Caption:** Simplified tracing of  $^{13}\text{C}$  and Deuterium from D-Glucose- $^{13}\text{C}_6, \text{d}_7$  in metabolism.

In conclusion, **D-Glucose- $^{13}\text{C}_6, \text{d}_7$**  is a sophisticated and highly informative tracer for researchers aiming to gain a deep and quantitative understanding of cellular metabolism. Its

dual-labeled nature provides a more complete picture of both carbon and redox metabolism, making it an invaluable tool in the fields of systems biology, cancer research, and drug development.

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## References

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